molecular formula C16H12N2O4S B15039642 methyl 4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate

methyl 4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B15039642
M. Wt: 328.3 g/mol
InChI Key: ZHFGXQHEXMNSEA-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The sulfur-containing imidazolidinone moiety is believed to play a key role in its biological activity, potentially through the modulation of redox-sensitive signaling pathways and the inhibition of specific enzymes . Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfur-containing heterocycles and benzoate esters, such as:

Uniqueness

What sets Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both furan and imidazolidinone moieties, along with the ester linkage, provides a versatile platform for further functionalization and derivatization, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

methyl 4-[5-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C16H12N2O4S/c1-21-15(20)10-4-2-9(3-5-10)13-7-6-11(22-13)8-12-14(19)18-16(23)17-12/h2-8H,1H3,(H2,17,18,19,23)/b12-8+

InChI Key

ZHFGXQHEXMNSEA-XYOKQWHBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.